Ethyl 3-(3,4-dichlorophenyl)-[1,2,4]oxadiazole-5-carboxylate
Overview
Description
Ethyl 3-(3,4-dichlorophenyl)-[1,2,4]oxadiazole-5-carboxylate, commonly known as EDCPC, is a synthetic compound derived from the oxadiazole family. It is used as a reagent in organic synthesis and as an intermediate in pharmaceuticals and agrochemicals. EDCPC has been studied extensively over the years, and its chemical and biological properties have been elucidated.
Scientific Research Applications
Heterocyclic Chemistry and New Drug Development
1,3,4-Oxadiazole compounds, including Ethyl 3-(3,4-dichlorophenyl)-[1,2,4]oxadiazole-5-carboxylate, are pivotal in medicinal chemistry due to their structural significance and pharmacological diversity. These compounds serve as bioisosteres for carboxylic acids, carboxamides, and esters, offering a broad spectrum of applications ranging from antiviral, analgesic, and anti-inflammatory to antitumor activities. Their structural utility extends beyond pharmacology, finding relevance in materials science as polymers, luminescent materials, and corrosion inhibitors (Rana, Salahuddin, & Sahu, 2020).
Biologically Oriented Synthesis
Ethyl 3-(3,4-dichlorophenyl)-[1,2,4]oxadiazole-5-carboxylate exemplifies the significance of 1,3,4-oxadiazole derivatives in biologically oriented drug synthesis (BIODS). These compounds are synthesized using principles of combinatorial chemistry to yield derivatives with a wide range of biological activities, including antitumor, antifungal, antituberculous, antimalarial, and antibacterial properties. Their versatility in synthesis and biological applications highlights their potential as precursors for BIODS (Karpenko, Panasenko, & Knysh, 2020).
Metal-Ion Sensing Applications
The structural features of 1,3,4-oxadiazole derivatives facilitate their use in developing chemosensors for metal-ion detection. These molecules exhibit high photoluminescent quantum yield, thermal and chemical stability, and possess potential coordination sites (N and O donor atoms), making them suitable for selective metal-ion sensing. The versatility of these compounds supports their application in analytical chemistry, particularly in the development of fluorescent frameworks for metal-ion sensors (Sharma, Om, & Sharma, 2022).
properties
IUPAC Name |
ethyl 3-(3,4-dichlorophenyl)-1,2,4-oxadiazole-5-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8Cl2N2O3/c1-2-17-11(16)10-14-9(15-18-10)6-3-4-7(12)8(13)5-6/h3-5H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YSZRWQDAUWLLJD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NC(=NO1)C2=CC(=C(C=C2)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8Cl2N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201187887 | |
Record name | Ethyl 3-(3,4-dichlorophenyl)-1,2,4-oxadiazole-5-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201187887 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 3-(3,4-dichlorophenyl)-[1,2,4]oxadiazole-5-carboxylate | |
CAS RN |
1053656-34-0 | |
Record name | Ethyl 3-(3,4-dichlorophenyl)-1,2,4-oxadiazole-5-carboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1053656-34-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl 3-(3,4-dichlorophenyl)-1,2,4-oxadiazole-5-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201187887 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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